Cas no 1007344-24-2 (methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate)

methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- <br>1-(4-Cyclopropyl-6-trifluoromethyl-pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester
- methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate
- Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate
- 1007344-24-2
- methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate
- methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylate
- METHYL 1-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXYLATE
- Methyl1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate
- EN300-231315
- CS-0302003
- STK351667
- AKOS004099748
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- MDL: MFCD09473480
- インチ: InChI=1S/C13H11F3N4O2/c1-22-11(21)8-4-5-20(19-8)12-17-9(7-2-3-7)6-10(18-12)13(14,15)16/h4-7H,2-3H2,1H3
- InChIKey: HUIJIPIDXMSEBV-UHFFFAOYSA-N
- SMILES: COC(=O)C1=NN(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3
計算された属性
- 精确分子量: 312.08341009Da
- 同位素质量: 312.08341009Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 430
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 69.9Ų
methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231315-2.5g |
methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |
1007344-24-2 | 95% | 2.5g |
$923.0 | 2024-06-20 | |
Enamine | EN300-231315-5.0g |
methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |
1007344-24-2 | 95% | 5.0g |
$1364.0 | 2024-06-20 | |
Chemenu | CM483924-1g |
Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate |
1007344-24-2 | 97% | 1g |
$235 | 2023-02-03 | |
Chemenu | CM483924-5g |
Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate |
1007344-24-2 | 97% | 5g |
$696 | 2023-02-03 | |
Enamine | EN300-231315-10.0g |
methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |
1007344-24-2 | 95% | 10.0g |
$2024.0 | 2024-06-20 | |
Enamine | EN300-231315-0.05g |
methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |
1007344-24-2 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
Enamine | EN300-231315-0.5g |
methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |
1007344-24-2 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
Enamine | EN300-231315-5g |
methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |
1007344-24-2 | 5g |
$1364.0 | 2023-09-15 | ||
Ambeed | A189699-5g |
Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate |
1007344-24-2 | 97% | 5g |
$710.0 | 2024-04-26 | |
Enamine | EN300-231315-1.0g |
methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |
1007344-24-2 | 95% | 1.0g |
$470.0 | 2024-06-20 |
methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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9. Book reviews
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate: A Comprehensive Overview
The compound with CAS No. 1007344-24-2, commonly referred to as methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and agrochemicals. This compound is notable for its complex structure, which incorporates a pyrimidine ring fused with a pyrazole moiety, further substituted with a trifluoromethyl group and a cyclopropyl group. These structural features contribute to its unique pharmacological and chemical properties, making it a promising candidate for various applications.
Recent studies have highlighted the potential of methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate as a lead compound in the development of novel therapeutic agents. Its ability to modulate key biological targets, such as protein kinases and ion channels, has been extensively investigated. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are implicated in various pathological conditions, including cancer and inflammatory diseases.
The synthesis of methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate involves a multi-step process that combines advanced organic synthesis techniques. The core structure is typically constructed through a combination of Ullmann coupling and Suzuki-Miyaura cross-coupling reactions, which allow for precise control over the substitution patterns on the pyrimidine ring. The introduction of the trifluoromethyl group is achieved via electrophilic substitution, while the cyclopropyl group is appended using palladium-catalyzed cyclization reactions. These methods ensure high yields and excellent stereochemical control, making the compound amenable to large-scale production.
In terms of applications, methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate has shown promise in both therapeutic and agrochemical contexts. In the medical field, its ability to inhibit key enzymes involved in cancer cell proliferation has positioned it as a potential candidate for anti-tumor drug development. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index.
Additionally, methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate has been explored for its potential as an agrochemical agent. Its ability to inhibit plant pathogens, such as fungi and bacteria, has been reported in several studies. For example, research conducted at the University of California, Davis, revealed that this compound exhibits potent anti-fungal activity against *Botrytis cinerea*, a major pathogen affecting crops worldwide. This makes it a strong candidate for the development of environmentally friendly pesticides.
From an environmental standpoint, the degradation profile of methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate has been extensively studied to assess its potential impact on ecosystems. Studies indicate that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in the environment. This characteristic aligns with current global efforts to develop sustainable agricultural practices and reduce chemical residues in soil and water systems.
In conclusion, methyl 1-(4-cyclopropyl
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